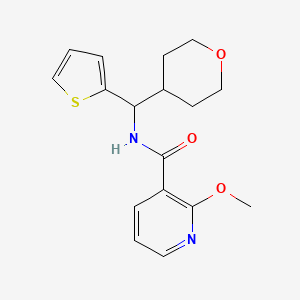![molecular formula C14H17N3O4 B2580414 ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 861206-02-2](/img/structure/B2580414.png)
ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from adhesives to food flavorings . The presence of the methoxyphenyl group suggests that it may have aromatic properties, and the triazolyl group indicates that it might have applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of an ester functional group, a methoxyphenyl group, and a triazolyl group. These groups could potentially confer a variety of chemical properties to the compound .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ester, methoxyphenyl, and triazolyl groups. For instance, the ester group could potentially undergo hydrolysis, transesterification, or other reactions common to esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ester group could potentially confer volatility or solubility in organic solvents .
Applications De Recherche Scientifique
Biodegradation and Environmental Fate
Research on related compounds, such as ethyl tert-butyl ether (ETBE), provides insight into biodegradation mechanisms and environmental fate. Microorganisms capable of degrading ETBE, a gasoline ether oxygenate, have been identified. This degradation primarily occurs through aerobic processes, involving initial hydroxylation followed by the formation of intermediates. Such studies are crucial for understanding the environmental impact and degradation pathways of ether compounds, including triazole derivatives (Thornton et al., 2020).
Process Intensification in Chemical Production
Another area of research focuses on process intensification techniques for the production of ethyl acetate, a solvent used across various industries. This review highlights the advantages of process intensification over traditional methods, offering potential insights into the synthesis and application of ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate in industrial contexts (Patil & Gnanasundaram, 2020).
Antimicrobial and Antifungal Properties
Research on triazole derivatives reveals their significant antimicrobial and antifungal properties. These compounds, including 1,2,4-triazole derivatives, have been evaluated for their potential in combating bacterial and fungal pathogens. Such biological activities make triazole compounds, potentially including the specified chemical, valuable in pharmaceutical applications and the development of new antimicrobial agents (Ohloblina, 2022).
Toxicity and Environmental Concerns
The environmental and health safety of chemicals, including ionic liquids and other related compounds, is a critical area of research. Studies on the toxicity and environmental impact of such substances inform the responsible development and industrial use of new chemicals. This research underscores the importance of assessing the toxicity of novel compounds, including triazole derivatives, before their widespread application (Ostadjoo et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-4-21-13(18)9-16-14(19)17(10(2)15-16)11-5-7-12(20-3)8-6-11/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANQWABAPTYGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2580331.png)
![(Z)-3-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2580332.png)
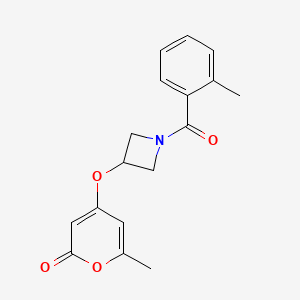

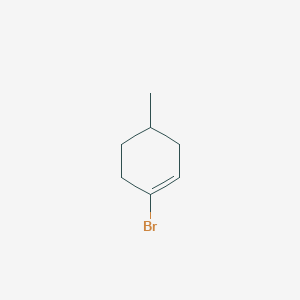
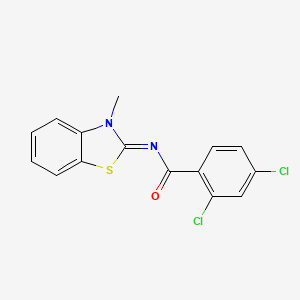
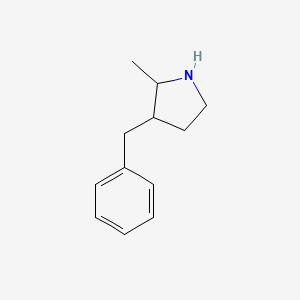
![Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2580343.png)
![N-{3-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2580344.png)
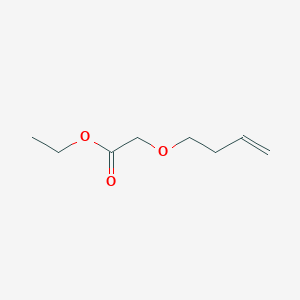
![N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2580349.png)
![4-[[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2580351.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2580353.png)
